molecular formula C19H20N4O4S B2769187 3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-50-0

3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

货号: B2769187
CAS 编号: 942006-50-0
分子量: 400.45
InChI 键: IXJWIYHBVQDKCG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a potent and highly selective ATP-competitive inhibitor that targets the pseudokinase (JH2) domain of Tyrosine Kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in signaling pathways for key cytokines such as type I interferons, IL-12, and IL-23 . By selectively inhibiting TYK2, this compound effectively blocks the phosphorylation of STAT proteins, particularly STAT1, STAT3, and STAT4, thereby modulating the JAK-STAT signaling cascade. Its primary research value lies in its ability to dissect the specific contributions of TYK2-mediated signaling in various pathological contexts without the confounding effects of inhibiting other JAK isoforms like JAK1, JAK2, or JAK3. This makes it an invaluable pharmacological tool for investigating the pathogenesis of autoimmune and inflammatory diseases, including psoriasis, inflammatory bowel disease, and systemic lupus erythematosus. Furthermore, its application extends to oncology research, where TYK2 signaling has been implicated in tumor cell proliferation and survival . Researchers utilize this compound to explore novel therapeutic strategies and validate TYK2 as a high-value drug target in preclinical models.

属性

IUPAC Name

3-benzyl-8-pyridin-3-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c24-17-19(21-18(25)23(17)14-15-5-2-1-3-6-15)8-11-22(12-9-19)28(26,27)16-7-4-10-20-13-16/h1-7,10,13H,8-9,11-12,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJWIYHBVQDKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

One-Pot Sequential Synthesis

Recent advancements propose a one-pot methodology combining spirocycle formation and sulfonylation. After cyclization of the hydantoin core, the reaction mixture is neutralized, and pyridin-3-ylsulfonyl chloride is added directly without intermediate isolation. This approach reduces solvent waste and improves overall yield (up to 82%) but requires careful pH control to prevent hydrolysis of the sulfonyl chloride.

Catalytic Enhancements

Palladium-catalyzed coupling reactions have been explored for introducing the pyridin-3-ylsulfonyl group via Suzuki-Miyaura cross-coupling. However, this method remains experimental, with yields below 40% due to competing side reactions at the hydantoin carbonyl groups.

Analytical Characterization and Quality Control

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR):
    The $$ ^1H $$ NMR spectrum of the final product exhibits distinct signals for the benzyl protons (δ 4.32–4.45 ppm, singlet), pyridinyl aromatic protons (δ 8.60–8.78 ppm, multiplet), and spirocyclic methylene groups (δ 3.15–3.30 ppm, multiplet). $$ ^{13}C $$ NMR confirms the spiro junction through quaternary carbon resonances at δ 65–70 ppm.
  • Mass Spectrometry (MS):
    High-resolution MS (HRMS) typically shows a molecular ion peak at m/z 469.1523 (calculated for C$$ _{22} $$H$$ _{21} $$N$$ _{4} $$O$$ _{4} $$S$$ ^{+} $$).

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) is employed to quantify impurities. A C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) achieve baseline separation of the target compound from residual starting materials.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Stepwise Cyclization 78 98.5 High regioselectivity Multi-step purification required
One-Pot Synthesis 82 97.2 Reduced solvent use Sensitivity to pH fluctuations
Catalytic Coupling 38 89.1 Novel mechanism Low efficiency, side products

Challenges and Limitations

  • Regioselectivity: Competing sulfonylation at the hydantoin nitrogen (position 1) remains a concern, necessitating protective group strategies or kinetic control.
  • Solubility Issues: The spirocyclic core exhibits limited solubility in common organic solvents, complicating large-scale reactions.
  • Pyridinylsulfonyl Chloride Stability: Moisture-sensitive reagents require anhydrous conditions, increasing production costs.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzyl and pyridinyl derivatives.

科学研究应用

3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

作用机制

The mechanism of action of 3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

相似化合物的比较

Structural and Functional Variations

The activity of 1,3,8-triazaspiro[4.5]decane-2,4-diones is highly dependent on substituents at positions 3 and 7. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name/ID Position 3 Substituent Position 8 Substituent Molecular Weight Key Biological Activity Source (Evidence ID)
Target Compound Benzyl Pyridin-3-ylsulfonyl Not Provided Presumed HIF/PHD inhibition* -
BG16370 Benzyl 4-(Trifluoromethyl)benzoyl 431.41 HIF prolyl hydroxylase inhibition
Compound 11 None None ~215 PHD2/PHD3 inhibition (IC₅₀ assays)
Compound 84 - 2-(Bis(4-methoxybenzyl)amino)-5-bromo-3-chloropyridin-4-yl ~700† Kinase inhibition (synthetic intermediate)
WASp-targeting SMC #13 4-Methoxybenzyl 2,3-Dihydro-1H-inden-2-yl ~460‡ WASp degradation, anti-cancer
8-Acetyl derivative (CAS 28936-91-6) None Acetyl 227.23 Not reported

*Inferred from structural similarity to BG16370 and Compound 11 .
†Estimated based on synthesis in .
‡Calculated from molecular formula in .

Key Findings

Substituent Impact on Target Selectivity: The pyridin-3-ylsulfonyl group in the target compound introduces a sulfonamide linkage, which may enhance metabolic stability compared to acylated analogs like BG16370 (benzoyl group) . BG16370 (trifluoromethylbenzoyl substituent) demonstrates the importance of electron-withdrawing groups at position 8 for HIF prolyl hydroxylase inhibition, a trait shared with the target compound’s sulfonyl moiety .

Role of Position 3 Modifications :

  • The benzyl group at position 3 in the target compound and BG16370 contrasts with the 4-methoxybenzyl group in WASp-targeting SMC #13. The latter’s substitution enables specific binding to WASp, highlighting how aromatic groups at position 3 can dictate target specificity .

Biological Activity Trends :

  • WASp-targeting SMC #13 shows that bulky substituents at position 8 (e.g., dihydroindenyl) enable interactions with protein domains (WH1 domain of WASp), leading to degradation . The target compound’s pyridinylsulfonyl group may favor enzyme inhibition over protein degradation.

生物活性

3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex spiro structure that contributes to its biological activity. Its molecular formula is C14H17N3O2C_{14}H_{17}N_3O_2 with a molecular weight of 259.3 g/mol. The unique arrangement of functional groups allows for diverse interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Preliminary investigations suggest potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound shows promise in reducing inflammation in animal models.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : It affects various signaling pathways, including those related to apoptosis and cell survival.
  • Interaction with DNA : Some studies suggest it may intercalate with DNA, disrupting replication in cancer cells.

Case Studies

StudyFindings
Antimicrobial Efficacy A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Cancer Cell Proliferation In vitro tests showed that the compound reduced proliferation in breast cancer cell lines by inducing apoptosis through caspase activation .
Anti-inflammatory Effects An animal model study indicated that administration of the compound significantly decreased levels of pro-inflammatory cytokines in serum .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound demonstrates good oral bioavailability.
  • Metabolism : It undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route for elimination.

Toxicology

Toxicological assessments indicate a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential organ toxicity.

常见问题

Basic: What are the key considerations for optimizing the synthesis of 3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?

Methodological Answer:
The synthesis involves multi-step reactions, including spirocyclization, sulfonylation, and benzyl group introduction. Critical parameters include:

  • Temperature Control : Exothermic reactions (e.g., sulfonylation) require gradual temperature ramping (40–60°C) to avoid side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves structurally similar byproducts. Recrystallization from ethanol improves purity (>95%) .
  • Yield Optimization : Stoichiometric excess of pyridin-3-ylsulfonyl chloride (1.2 equiv) ensures complete substitution at the 8-position .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
Structural confirmation relies on:

  • X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 6.1722 Å, β = 94.46°) resolve spirocyclic geometry and substituent orientations .
  • Spectroscopy :
    • 1H/13C NMR : Benzyl protons appear as a singlet at δ 4.41 ppm, while pyridinyl protons show splitting (δ 6.56–8.20 ppm) .
    • IR Spectroscopy : Stretching vibrations at ~1720 cm⁻¹ (C=O) and ~1360 cm⁻¹ (S=O) confirm functional groups .
    • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]+) and fragments (e.g., loss of benzyl group) .

Basic: What biological targets are associated with triazaspiro[4.5]decane-2,4-dione derivatives?

Methodological Answer:
This scaffold inhibits hypoxia-inducible factor prolyl hydroxylases (HIF PHD1–3) , modulating erythropoietin (EPO) production for anemia treatment . Additional targets include:

  • Antibacterial : Sulfonyl-linked analogs disrupt bacterial membrane proteins (MIC = 2–8 µg/mL against S. aureus) .
  • Antitumor : Pyridinyl substituents enhance apoptosis in cancer cell lines (IC50 = 1.5–3.2 µM in HeLa) via ROS generation .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved PHD inhibition?

Methodological Answer:
SAR studies prioritize:

  • Spirocyclic Core : Rigidity from the spiro[4.5]decane system enhances binding to PHD2’s hydrophobic pocket (ΔG = -9.8 kcal/mol) .
  • Substituent Effects :
    • Benzyl Group : Electron-withdrawing groups (e.g., 4-Cl) improve metabolic stability (t½ > 4 hrs in rat liver microsomes) .
    • Pyridin-3-ylsulfonyl : The sulfonyl group chelates Fe²+ in PHD’s active site, while pyridine nitrogen forms H-bonds with Asp254 .
  • Avoiding hERG Inhibition : Introducing carboxylate groups (e.g., at the benzyl position) reduces hERG binding (IC50 > 30 µM) .

Advanced: How can contradictory data on in vivo efficacy vs. toxicity be resolved during preclinical studies?

Methodological Answer:
Address discrepancies via:

  • Dose-Response Profiling : Establish a therapeutic index (e.g., ED50 for EPO upregulation vs. ALT elevation in rodents) .
  • Metabolite Identification : LC-MS/MS detects reactive metabolites (e.g., sulfonic acid derivatives) linked to hepatotoxicity .
  • Species-Specific PK/PD : Rats show higher clearance (CL = 25 mL/min/kg) than primates, necessitating interspecies scaling for toxicity predictions .

Advanced: What experimental strategies mitigate off-target effects in triazaspiro-based inhibitors?

Methodological Answer:

  • Selectivity Screening : Use kinase panels (e.g., Eurofins Cerep) to assess off-target binding (e.g., PHD2 IC50 = 12 nM vs. >1 µM for unrelated kinases) .
  • Co-Crystallography : Resolve binding modes with PHD2 (PDB: 5L9B) to identify residues (e.g., Arg383) critical for selectivity .
  • Proteomics : SILAC-based profiling in HepG2 cells quantifies off-target protein modulation (e.g., <10% change in non-PHD pathways) .

Advanced: How can computational methods accelerate lead optimization?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-PHD2 binding (50 ns trajectories) to assess conformational stability (RMSD < 2 Å) .
  • QSAR Models : 3D descriptors (e.g., WHIM, GRIND) correlate logP values (1.8–2.5) with cellular permeability (R² = 0.89) .
  • Docking Studies (AutoDock Vina) : Predict binding poses of benzyl-substituted analogs (ΔG = -8.5 to -10.2 kcal/mol) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。